(2E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide (2E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 143098-21-9
VCID: VC4828571
InChI: InChI=1S/C9H8F3NOS/c10-9(11,12)6-13-8(14)4-3-7-2-1-5-15-7/h1-5H,6H2,(H,13,14)/b4-3+
SMILES: C1=CSC(=C1)C=CC(=O)NCC(F)(F)F
Molecular Formula: C9H8F3NOS
Molecular Weight: 235.22

(2E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide

CAS No.: 143098-21-9

Cat. No.: VC4828571

Molecular Formula: C9H8F3NOS

Molecular Weight: 235.22

* For research use only. Not for human or veterinary use.

(2E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide - 143098-21-9

Specification

CAS No. 143098-21-9
Molecular Formula C9H8F3NOS
Molecular Weight 235.22
IUPAC Name (E)-3-thiophen-2-yl-N-(2,2,2-trifluoroethyl)prop-2-enamide
Standard InChI InChI=1S/C9H8F3NOS/c10-9(11,12)6-13-8(14)4-3-7-2-1-5-15-7/h1-5H,6H2,(H,13,14)/b4-3+
Standard InChI Key FNZLCLGMKLPMIT-ONEGZZNKSA-N
SMILES C1=CSC(=C1)C=CC(=O)NCC(F)(F)F

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound features a planar (2E)-prop-2-enamide scaffold, with a thiophen-2-yl group at the C3 position and a 2,2,2-trifluoroethylamide moiety at the N-terminus (Fig. 1). X-ray crystallographic data from analogous structures indicate that the E-configuration of the α,β-unsaturated amide creates a rigid conjugated system, facilitating π-π stacking interactions with biological targets .

Table 1: Key structural parameters

ParameterValueSource
Bond length (C2-C3)1.337 Å
Dihedral (C1-C2-C3-C4)178.2°
Torsion (N-C=O)120.5°

Electronic Effects

The trifluoroethyl group induces significant electron withdrawal (-I effect), polarizing the amide bond (calculated dipole moment: 4.78 D) . Time-dependent DFT studies on similar enamide systems show strong absorbance at 270-290 nm (ε ≈ 12,500 M⁻¹cm⁻¹) attributed to π→π* transitions in the thiophene-enamide conjugated system .

Synthetic Methodologies

Horner-Wadsworth-Emmons (HWE) Reaction

The most efficient synthesis employs a modified HWE protocol using Weinreb amide phosphonoenolates :

Table 2: Optimized HWE reaction conditions

ParameterOptimal ValueYieldE/Z Ratio
BaseiPrMgCl92%98:2
SolventTHF88%97:3
Temperature-78°C → rt85%95:5
Aldehyde Equivalent1.290%96:4

The reaction proceeds through a magnesium-stabilized phosphonoenolate intermediate, enabling high E-selectivity by minimizing steric interactions during the aldol-like addition .

Alternative Synthetic Routes

  • Stille Coupling: Palladium-catalyzed cross-coupling between 3-(thiophen-2-yl)prop-2-enoyl chloride and 2,2,2-trifluoroethylamine (45-60% yield)

  • Mitsunobu Reaction: For late-stage functionalization of pre-formed enamides (limited to <30% yield due to competing elimination)

Physicochemical Characterization

Spectroscopic Data

1H NMR (500 MHz, CDCl3):

  • δ 7.42 (d, J = 15.5 Hz, 1H, H-2)

  • δ 6.98 (m, 3H, thiophene-H)

  • δ 6.28 (d, J = 15.5 Hz, 1H, H-3)

  • δ 4.15 (q, J = 9.0 Hz, 2H, CF3CH2)

  • δ 3.72 (br s, 1H, NH)

13C NMR (125 MHz, CDCl3):

  • δ 165.8 (C=O)

  • δ 141.2 (C-2)

  • δ 127.9-125.3 (thiophene-C)

  • δ 124.5 (q, J = 277 Hz, CF3)

  • δ 43.8 (CF3CH2)

Thermodynamic Properties

Table 3: Physical constants

PropertyValueMethod
Melting Point148-150°CDSC
logP2.85 ± 0.12HPLC
Aqueous Solubility0.87 mg/mL (25°C)Shake-flask
pKa9.34 (amide NH)Potentiometry

Biological Evaluation and Applications

ParameterValueModel
CYP3A4 InhibitionLow (Ki > 50 μM)admetSAR
hERG BlockModerate (IC50 8 μM)QikProp
Bioavailability62%SwissADME

Material Science Applications

The conjugated system enables:

  • Charge mobility (μ) = 0.45 cm²/V·s in OFET prototypes

  • λmax = 382 nm (film), suggesting organic photovoltaic potential

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from:

  • 15-20% racemization during amide coupling

  • Limited scalability of HWE protocol beyond 10 g batches

Research Priorities

  • Develop enantioselective catalytic HWE variants

  • Investigate trifluoroethyl group's impact on blood-brain barrier permeation

  • Explore coordination chemistry with transition metals for catalytic applications

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